(2R,3R,4S,5R)-2-(6-aMino-2-(3,3,3-trifluoropropylthio)-9H-purin-9-yl)-5-(hydroxyMethyl)tetrahydrofuran-3,4-diol
Overview
Description
an impurity of Cangrelor
Scientific Research Applications
Pharmacological Characterization and Application
- Pharmacological properties: This compound has been studied for its pharmacological properties, particularly its interaction with human adenosine receptors. It shows high affinity for the adenosine A2A receptor and acts as an agonist at this receptor. Additionally, it's a competitive antagonist at the adenosine A3 receptor, demonstrating potent anti-inflammatory effects on human granulocytes in vitro (Bevan et al., 2007).
Chemical Analysis and Quantification
- Analytical Method Development: An LC-MS/MS method has been developed for the quantification of IMM-H007 (a related compound) and its major metabolites, which include derivatives of the (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol structure. This method is crucial for pharmacokinetic studies in hamsters (Jia et al., 2016).
Synthesis and Modification
- Synthesis of Novel Compounds: Research has focused on synthesizing novel compounds derived from this structure, demonstrating its versatility as a precursor for developing new molecules with potential pharmacological applications (Hřebabecký et al., 2006).
Application in Biochemical Studies
- Studying Adenylyl Cyclases: A fluorescent-labeled ATP analog based on this structure has been synthesized for probing the binding site and function of adenylyl cyclases, particularly in the context of Bacillus anthracis edema factor (EF) AC exotoxin (Emmrich et al., 2010).
Quantum Chemical and Molecular Modeling
- Theoretical Studies: Quantum chemical modeling, synthesis, and spectroscopic studies have been conducted on nelarabine, a derivative of this compound. These studies provide insights into its molecular geometry, vibrational modes, and potential as an anticancer drug (Kvasyuk et al., 2022).
Miscellaneous Applications
- Corrosion Inhibition: This compound, known as adenosine, has been identified in agarwood leaf extract and shown to act as a corrosion inhibitor for mild steel in hydrochloric acid solution, indicating its potential industrial applications (Sin et al., 2017).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O4S/c14-13(15,16)1-2-26-12-19-9(17)6-10(20-12)21(4-18-6)11-8(24)7(23)5(3-22)25-11/h4-5,7-8,11,22-24H,1-3H2,(H2,17,19,20)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQSQDQDYVOJLV-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(6-aMino-2-(3,3,3-trifluoropropylthio)-9H-purin-9-yl)-5-(hydroxyMethyl)tetrahydrofuran-3,4-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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